molecular formula C21H22N4O4S2 B3008620 N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide CAS No. 392294-61-0

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide

Cat. No.: B3008620
CAS No.: 392294-61-0
M. Wt: 458.55
InChI Key: CLWKUCCDLTUDTO-UHFFFAOYSA-N
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Description

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H22N4O4S2 and its molecular weight is 458.55. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide derivatives, including those with thiadiazole moieties, have been studied for their inhibitory effects on carbonic anhydrase isozymes (hCA I and II), which are enzymes present in almost all living organisms. These enzymes catalyze the synthesis of bicarbonate ion from carbon dioxide and water. The derivatives showed inhibitory activity, indicating potential for therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Gokcen, Gulcin, Ozturk, & Goren, 2016).

Antituberculosis Activity

Thiadiazole derivatives have been identified as potent antituberculosis agents against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds have shown selective antimycobacterial effect, low in vitro toxicities, and no mutagenic activity in several genotoxicity assays, suggesting their potential as new class of antituberculosis agents (Karabanovich, Zemanová, Smutny, Székely, Šarkan, Centárová, Vocat, Pavkova, Čonka, Němeček, Stolaříková, Vejsová, Vávrová, Klimešová, Hrabálek, Pávek, Cole, Mikušová, & Roh, 2016).

Mechanisms of Formation

Research on the condensation reactions of thiobenzamides and N-substituted thioureas has provided insights into the formation of 1,2,4-thiadiazoles. These studies reveal the importance of dimethyl sulfoxide, halide ions, and acidic catalysts in the synthesis process, contributing to a deeper understanding of thiadiazole chemistry (Forlani, Lugli, Boga, Corradi, & Sgarabotto, 2000).

Antifungal Activity

The antifungal potential of aminobenzolamide derivatives and their complexes with Ag(I) and Zn(II) against various Aspergillus and Candida species has been explored. These studies indicate that while the free ligands inhibit carbonic anhydrase, their metal complexes exhibit potent antifungal activities, providing a basis for the development of new antifungal agents (Mastrolorenzo, Scozzafava, & Supuran, 2000).

CNS Activity

A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their central nervous system (CNS) activity, including antidepressant and anxiolytic properties. Some of these compounds exhibited activity comparable to reference drugs, highlighting the therapeutic potential of thiadiazole derivatives in treating CNS disorders (Clerici, Pocar, Guido, Loche, Perlini, & Brufani, 2001).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and chemical biology. Future research could involve studying the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-12-6-5-7-16(13(12)2)22-18(26)11-30-21-25-24-20(31-21)23-19(27)15-9-8-14(28-3)10-17(15)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWKUCCDLTUDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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